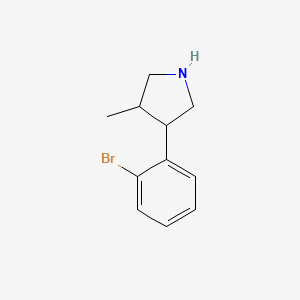

3-(2-Bromophenyl)-4-methylpyrrolidine

Description

General Significance of Pyrrolidine (B122466) Frameworks in Organic Synthesis and Scaffold Design

The pyrrolidine ring, a saturated heterocycle also known as tetrahydropyrrole, is a cornerstone of modern organic chemistry and drug discovery. researchgate.net Its significance stems from several key features:

Prevalence in Nature: The pyrrolidine nucleus is a core structural motif in a vast array of natural products, particularly in alkaloids like nicotine (B1678760) and hygrine, and is the basis for the essential amino acid proline. mdpi.com This natural prevalence often signifies inherent biological relevance and favorable interaction with biological macromolecules.

Privileged Scaffold in Medicinal Chemistry: In pharmaceutical science, the pyrrolidine ring is considered a "privileged scaffold." nih.gov This means it is a molecular framework that is capable of binding to multiple biological targets with high affinity. Consequently, it is found in numerous FDA-approved drugs, demonstrating its versatility in treating a wide range of diseases. nih.gov

Three-Dimensionality: As a non-planar, sp³-rich structure, the pyrrolidine ring provides access to three-dimensional chemical space. This is a highly desirable trait in modern drug design, as it allows for more specific and complex interactions with the binding sites of proteins, often leading to improved potency and selectivity. nih.gov

Synthetic Versatility: Pyrrolidine and its derivatives are widely used as building blocks in organic synthesis. nih.gov They serve as chiral auxiliaries, organocatalysts, and ligands for transition metals, enabling the stereoselective synthesis of complex molecules. nih.gov Numerous synthetic methodologies, such as [3+2] cycloaddition reactions and multicomponent reactions, have been developed for the efficient construction of substituted pyrrolidines. sci-hub.se

Importance of Aryl and Alkyl Substituted Pyrrolidine Derivatives in Advanced Chemical Research

The functionalization of the pyrrolidine ring with aryl and alkyl substituents dramatically expands its utility and allows for the fine-tuning of its chemical and biological properties.

The introduction of alkyl groups , such as the methyl group in 3-(2-Bromophenyl)-4-methylpyrrolidine, has profound stereochemical implications. It creates chiral centers, leading to different stereoisomers of the molecule. The spatial orientation of these substituents can lead to different biological profiles due to distinct binding modes with enantioselective proteins. nih.gov For example, research has shown that a 3-R-methylpyrrolidine can promote a pure antagonist effect on the estrogen receptor α (ERα), whereas the 3-S-methylpyrrolidine isomer does not, highlighting the critical role of stereochemistry. nih.gov

Aryl substituents are crucial for modulating a compound's pharmacokinetic and pharmacodynamic properties. They can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are critical for binding to biological targets. The substitution pattern on the aryl ring provides a vector for further chemical modification, enabling the optimization of properties like potency, solubility, and metabolic stability. Aryl-substituted pyrrolidines are key components in compounds targeting a wide range of conditions, from malaria to neurological disorders. nih.gov The development of synthetic methods like the Heck arylation has provided efficient pathways to these valuable 3-aryl pyrrolidine structures. sci-hub.se

Rationale for Investigating this compound as a Key Chemical Entity

The specific structure of this compound makes it a compelling target for investigation. The rationale for its importance is built upon the strategic combination of its three core components: the pyrrolidine scaffold, the methyl group, and the ortho-bromophenyl moiety.

The Role of the Phenyl Group: The phenyl ring serves as a critical pharmacophoric element, capable of forming key interactions within a protein's binding pocket. Its presence is a common feature in centrally active agents and other targeted therapeutics.

The Strategic Placement of Bromine: The bromine atom at the ortho (2-position) of the phenyl ring is perhaps the most synthetically strategic feature of the molecule.

Synthetic Handle: Halogens, particularly bromine and iodine, are exceptionally useful functional groups in modern organic synthesis. The bromine atom serves as a versatile "handle" for post-synthesis modification via transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, or Buchwald-Hartwig reactions. mdpi.com This allows chemists to readily attach a wide variety of other chemical groups (alkenes, alkynes, aryl groups, amines, etc.) at that position, creating a library of diverse analogues from a single advanced intermediate. This capability is crucial for structure-activity relationship (SAR) studies in drug discovery. csmres.co.uk

Modulation of Properties: The presence of a halogen can influence the molecule's electronic properties and conformation. An ortho-substituent can induce a twist in the phenyl ring relative to the pyrrolidine core, which can be critical for achieving the correct geometry for binding to a target. nih.gov Furthermore, bromine can participate in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized as important for ligand-protein binding. nih.gov

In essence, this compound is not just a single compound but a versatile platform. It is a pre-functionalized, stereochemically rich building block designed for efficient diversification. csmres.co.ukwhiterose.ac.uk Its investigation is rationalized by its potential to serve as a key intermediate in the synthesis of novel, complex, and biologically active molecules, enabling the rapid exploration of chemical space around a privileged heterocyclic core.

Structure

3D Structure

Properties

Molecular Formula |

C11H14BrN |

|---|---|

Molecular Weight |

240.14 g/mol |

IUPAC Name |

3-(2-bromophenyl)-4-methylpyrrolidine |

InChI |

InChI=1S/C11H14BrN/c1-8-6-13-7-10(8)9-4-2-3-5-11(9)12/h2-5,8,10,13H,6-7H2,1H3 |

InChI Key |

IZUFAXNWAVJMLY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCC1C2=CC=CC=C2Br |

Origin of Product |

United States |

Chemical Reactivity and Functionalization of 3 2 Bromophenyl 4 Methylpyrrolidine

Transformations of the 2-Bromophenyl Substituent

The 2-bromophenyl group is an excellent electrophilic partner in numerous cross-coupling reactions, serving as a cornerstone for building molecular complexity. Its reactivity is well-established in modern organic synthesis, allowing for the introduction of diverse aryl, alkyl, and alkynyl groups.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. eie.gr The aryl bromide in 3-(2-bromophenyl)-4-methylpyrrolidine makes it an ideal substrate for such transformations, particularly those catalyzed by palladium complexes. nih.govnih.gov

The Suzuki-Miyaura coupling reaction involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. youtube.comnih.govlibretexts.org This method is widely used due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a vast library of boronic acids. nih.gov For this compound, a Suzuki-Miyaura reaction would replace the bromine atom with the organic group from the organoboron reagent, leading to the formation of a biaryl or related structure. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

| Boronic Acid/Ester | Catalyst | Base | Solvent | Potential Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-Methyl-3-(biphenyl-2-yl)pyrrolidine |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 3-(4'-Methoxybiphenyl-2-yl)-4-methylpyrrolidine |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 4-Methyl-3-(2-(thiophen-2-yl)phenyl)pyrrolidine |

| Methylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DMF/H₂O | 4-Methyl-3-(o-tolyl)pyrrolidine |

The Sonogashira coupling is another key palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction typically requires a copper(I) co-catalyst, a palladium catalyst, and an amine base. libretexts.orgorganic-chemistry.org The Sonogashira reaction is highly valued for its ability to construct sp²-sp carbon bonds, which are prevalent in natural products, pharmaceuticals, and organic materials. wikipedia.orgnih.gov Applying this reaction to this compound would result in the formation of a 2-(alkynyl)phenyl derivative, introducing a linear alkyne moiety onto the aromatic ring.

| Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Potential Product |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine (B128534) | THF | 4-Methyl-3-(2-(phenylethynyl)phenyl)pyrrolidine |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 4-Methyl-3-(2-((trimethylsilyl)ethynyl)phenyl)pyrrolidine |

| Propargyl alcohol | Pd(OAc)₂ / PPh₃ | CuI | Piperidine (B6355638) | DMF | 3-(2-(3-Hydroxyprop-1-yn-1-yl)phenyl)-4-methylpyrrolidine |

| 1-Heptyne | PdCl₂(dppf) | CuI | Et₃N | Acetonitrile | 3-(2-(Hept-1-yn-1-yl)phenyl)-4-methylpyrrolidine |

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on the 2-bromophenyl ring is generally challenging. Such reactions typically require the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. The 2-bromophenyl moiety in the target compound lacks this activation, making SNAr reactions proceed only under harsh conditions, if at all.

More contemporary and effective methods for achieving formal nucleophilic substitution on aryl bromides involve transition metal catalysis. For instance, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the formation of carbon-nitrogen bonds by reacting an aryl halide with an amine. This provides a more viable pathway to N-aryl derivatives than traditional SNAr approaches for unactivated substrates.

The 2-bromophenyl group can potentially undergo elimination to form a highly reactive aryne intermediate, known as benzyne (B1209423). This transformation is typically induced by a very strong base, such as sodium amide (NaNH₂) or an organolithium reagent. The resulting benzyne is a powerful electrophile and dienophile that can be trapped in situ by a variety of nucleophiles (e.g., amines, alkoxides) or dienes (in a [4+2] cycloaddition). The reaction of the aryne derived from this compound with a nucleophile would likely lead to a mixture of regioisomeric products, as the nucleophile can attack either of the two carbons of the former triple bond.

Functionalization of the Pyrrolidine (B122466) Heterocycle

The pyrrolidine ring offers a secondary amine that is a key site for functionalization, allowing for the introduction of a wide variety of substituents through N-alkylation and N-acylation.

N-Alkylation of the secondary amine on the pyrrolidine ring can be readily achieved through several standard methods. researcher.life One common approach is the reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct. Another powerful method is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield the N-alkylated product. This latter method is particularly useful for introducing more complex alkyl groups.

| Reagent(s) | Base/Reducing Agent | Solvent | Potential Product |

|---|---|---|---|

| Methyl iodide | K₂CO₃ | Acetonitrile | 3-(2-Bromophenyl)-1,4-dimethylpyrrolidine |

| Benzyl bromide | DIPEA | DMF | 1-Benzyl-3-(2-bromophenyl)-4-methylpyrrolidine |

| Acetone | NaBH(OAc)₃ | Dichloroethane | 3-(2-Bromophenyl)-1-isopropyl-4-methylpyrrolidine |

| Cyclohexanone | NaBH₃CN | Methanol | 3-(2-Bromophenyl)-1-cyclohexyl-4-methylpyrrolidine |

N-Acylation involves the reaction of the pyrrolidine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base like triethylamine or pyridine (B92270). researchgate.net This reaction forms a stable amide bond and is generally high-yielding. N-acylation is a robust method for introducing carbonyl-containing functional groups, which can serve as precursors for further transformations or modulate the biological properties of the molecule.

| Acylating Agent | Base | Solvent | Potential Product |

|---|---|---|---|

| Acetyl chloride | Triethylamine | Dichloromethane | 1-(3-(2-Bromophenyl)-4-methylpyrrolidin-1-yl)ethan-1-one |

| Benzoyl chloride | Pyridine | THF | (3-(2-Bromophenyl)-4-methylpyrrolidin-1-yl)(phenyl)methanone |

| Acetic anhydride | DMAP (cat.) | Dichloromethane | 1-(3-(2-Bromophenyl)-4-methylpyrrolidin-1-yl)ethan-1-one |

| Ethyl chloroformate | K₂CO₃ | Toluene | Ethyl this compound-1-carboxylate |

Direct functionalization of carbon-hydrogen (C-H) bonds is a frontier in organic synthesis that offers a more atom-economical approach to creating complex molecules by avoiding pre-functionalization steps. For the pyrrolidine ring in this compound, C-H functionalization could theoretically occur at several positions. However, achieving regioselectivity is a significant challenge.

Modern C-H activation strategies often rely on the use of a directing group to position a metal catalyst in close proximity to a specific C-H bond. In this molecule, the pyrrolidine nitrogen itself, or a group installed upon it (such as a pyridine or amide), could potentially serve as a directing group to facilitate selective functionalization at the C2 or C5 positions. Without such a directing strategy, reactions targeting the C-H bonds would likely result in a mixture of products due to the similar reactivity of the various methylene (B1212753) and methine protons on the saturated ring. While a powerful strategy, specific examples of C-H functionalization applied directly to the this compound scaffold are not prominent in the surveyed literature.

Ring-Opening and Ring-Expansion Reactions of the Pyrrolidine Core

The pyrrolidine ring, being a saturated five-membered heterocycle, is relatively stable and does not readily undergo ring-opening or ring-expansion reactions under standard conditions. However, under specific circumstances, such as the introduction of strain or activation by appropriate functional groups, these transformations can be induced.

Ring-Opening Reactions:

The cleavage of the C-N bonds in the pyrrolidine ring typically requires significant activation. One potential pathway for the ring-opening of pyrrolidines involves oxidative C-N bond cleavage. This can be achieved through various methods, including electrochemical oxidation or the use of chemical oxidants. For instance, N-aryl pyrrolidines can undergo oxidative ring-opening to yield amino aldehydes or their derivatives. While this compound is a C-aryl substituted pyrrolidine, the principles of N-activation could potentially be applied if the nitrogen atom is appropriately functionalized.

Another strategy for ring-opening involves the formation of an iminium ion intermediate, which can then be trapped by a nucleophile, leading to a ring-opened product. This is often facilitated by the presence of a substituent that can stabilize the iminium ion or by the use of specific reagents that promote its formation.

Ring-Expansion Reactions:

Ring-expansion of pyrrolidines to form six-membered piperidines or larger rings is a synthetically valuable transformation. A common strategy to achieve this is through a rearrangement reaction, such as a Stevens or Sommelet-Hauser rearrangement of a quaternary ammonium (B1175870) salt derived from the pyrrolidine. For this compound, this would first involve N-alkylation to form a quaternary ammonium salt. Treatment of this salt with a strong base could then initiate the rearrangement, potentially leading to a substituted piperidine.

Another approach involves the formation of a bicyclic intermediate, such as an aziridinium (B1262131) ion, followed by nucleophilic attack that results in ring expansion. The feasibility of these reactions for this compound would depend on the specific reagents and reaction conditions employed. A recent study has shown that 5-arylpyrrolidine-2-carboxylates with an ortho-halogen substituent can be transformed into 1H-benzo[b]azepine-2-carboxylates under copper(I) promotion, representing a pyrrolidine-to-azepine ring expansion. nih.gov

Table 1: Potential Ring-Opening and Ring-Expansion Reactions of the Pyrrolidine Core This table is based on generalized reactions of substituted pyrrolidines and represents potential, not experimentally confirmed, transformations for this compound.

| Reaction Type | General Conditions | Potential Product(s) |

| Oxidative Ring-Opening | Electrochemical oxidation or chemical oxidants (e.g., KMnO4, RuO4) | Amino aldehyde or amino acid derivatives |

| Iminium Ion Mediated Ring-Opening | Formation of an N-acyliminium ion followed by nucleophilic attack | Ring-opened amides or esters |

| Stevens Rearrangement | N-alkylation followed by treatment with a strong base (e.g., NaH, organolithium reagents) | Substituted piperidine |

| Sommelet-Hauser Rearrangement | Formation of a benzylic quaternary ammonium salt followed by treatment with a strong base (e.g., NaNH2) | Substituted piperidine |

| Aziridinium Ion Mediated Ring-Expansion | N-activation and intramolecular cyclization followed by nucleophilic ring-opening | Substituted piperidine or other expanded rings |

| Ullmann-Type Annulation/Rearrangement | For ortho-haloaryl substituted pyrrolidines, Cu(I) promotion | Benzo[b]azepine derivatives nih.gov |

Dehydrogenation and Oxidation Reactions of Pyrrolidines

Dehydrogenation:

The dehydrogenation of pyrrolidines to form the corresponding pyrroles or pyrrolines is a significant transformation that introduces aromaticity. This process typically requires a catalyst and often a hydrogen acceptor. Various catalytic systems have been developed for the dehydrogenation of N-heterocycles. For instance, transition metal catalysts, such as those based on palladium, ruthenium, or iridium, are effective for this purpose. The reaction often proceeds at elevated temperatures.

More recently, metal-free dehydrogenation methods have been developed. For example, the use of B(C6F5)3 as a catalyst has been shown to effect the dehydrogenation of a variety of N-aryl and N-alkyl pyrrolidines to the corresponding pyrroles. nih.govacs.org The reaction proceeds via a proposed mechanism involving hydride abstraction from the carbon alpha to the nitrogen, followed by further oxidation steps. nih.gov The presence of the 2-bromophenyl group at the 3-position and the methyl group at the 4-position of this compound would likely influence the regioselectivity and efficiency of the dehydrogenation process.

Oxidation:

The oxidation of the pyrrolidine ring can occur at either the nitrogen atom or the carbon atoms. Oxidation of the secondary amine in this compound would lead to the corresponding nitroxide radical or, under stronger conditions, to ring-opened products.

Oxidation of the carbon skeleton, particularly at the positions alpha to the nitrogen atom (C2 and C5), is a common reaction. This can lead to the formation of lactams (pyrrolidin-2-ones or pyrrolidin-5-ones) or iminium ions, which can be further functionalized. A variety of oxidizing agents can be employed for this purpose, including permanganates, chromates, and ruthenium-based reagents. The regioselectivity of the oxidation would be influenced by the steric and electronic effects of the substituents on the pyrrolidine ring. For instance, the bulky 2-bromophenyl group might direct oxidation to the less hindered C5 position.

Table 2: Potential Dehydrogenation and Oxidation Reactions of this compound This table outlines potential transformations based on known reactivity of substituted pyrrolidines.

| Reaction Type | Reagent/Catalyst | Potential Product(s) |

| Dehydrogenation | Pd/C, Ru/C, or other transition metal catalysts | 3-(2-Bromophenyl)-4-methylpyrrole |

| Dehydrogenation | B(C6F5)3 | 3-(2-Bromophenyl)-4-methylpyrrole nih.govacs.org |

| N-Oxidation | m-CPBA, H2O2 | N-oxide derivative |

| C-Oxidation (α to N) | KMnO4, CrO3, RuCl3/NaIO4 | 3-(2-Bromophenyl)-4-methylpyrrolidin-2-one and/or -5-one |

Reactivity of the 4-Methyl Group and its Derivatives

The methyl group at the 4-position of the pyrrolidine ring is a non-activated alkyl group and, as such, possesses relatively low reactivity. However, it can undergo functionalization under certain conditions, typically involving radical reactions.

For instance, radical halogenation, using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), could potentially introduce a halogen atom onto the methyl group, forming a 4-(halomethyl) derivative. This functionalized intermediate would then be a versatile precursor for a variety of subsequent transformations. The newly introduced halomethyl group could participate in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups, such as hydroxyl, cyano, or amino groups.

Furthermore, if the pyrrolidine ring were to be dehydrogenated to a pyrrole (B145914), the methyl group would become attached to an aromatic ring. This would significantly alter its reactivity, making it susceptible to oxidation to a carboxylic acid or halogenation under different conditions than the saturated parent compound. The reactivity of methyl groups on heterocyclic rings is a well-established area of organic synthesis, and these principles would apply to the derivatives of this compound.

Table 3: Potential Reactions of the 4-Methyl Group This table presents hypothetical functionalization pathways for the 4-methyl group based on general principles of organic reactivity.

| Reaction Type | Reagent/Conditions | Potential Product(s) |

| Radical Halogenation | NBS or NCS, radical initiator (AIBN or UV light) | 4-(Bromomethyl)-3-(2-bromophenyl)pyrrolidine or 4-(chloromethyl) derivative |

| Nucleophilic Substitution (on 4-halomethyl derivative) | NaCN, NaOH, NaN3, etc. | 4-(Cyanomethyl)-, 4-(hydroxymethyl)-, 4-(azidomethyl)- derivatives |

| Oxidation (of the pyrrole derivative) | Strong oxidizing agents (e.g., KMnO4) | 3-(2-Bromophenyl)pyrrole-4-carboxylic acid |

Computational and Theoretical Studies on 3 2 Bromophenyl 4 Methylpyrrolidine and Its Analogues

Molecular Conformation and Structural Stability Investigations

The three-dimensional structure of a molecule is fundamental to its chemical properties and biological activity. For the pyrrolidine (B122466) ring, a five-membered saturated heterocycle, the structure is not planar but exists in puckered conformations to relieve ring strain. Computational methods, alongside experimental techniques like X-ray crystallography and NMR spectroscopy, are crucial for investigating these conformational preferences.

The pyrrolidine ring typically adopts two main low-energy conformations: the "envelope" (or C_s symmetry) and the "twist" (or C_2 symmetry). The positions of substituents on the ring significantly influence which conformation is more stable. For instance, studies on N-substituted pyrrolidines have used computational chemistry to analyze the dynamic behavior of these building blocks. researchgate.net By performing a conformational search and using Density Functional Theory (DFT) for geometry optimization, researchers can identify the lowest minimum-energy conformers and estimate their relative proportions based on thermodynamic calculations. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are powerful tools for elucidating the electronic properties of molecules, which in turn govern their reactivity. Methods such as Density Functional Theory (DFT) and post-Hartree-Fock calculations are routinely employed to study compounds like 3-(2-Bromophenyl)-4-methylpyrrolidine. acs.orgnih.gov

Key electronic properties that can be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides information about the molecule's kinetic stability and chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MESP): The MESP map is a visual representation of the charge distribution in a molecule. It helps to identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net

Atomic Charges: Methods like Mulliken charge analysis estimate the partial charge on each atom in the molecule, providing further insight into local reactivity. researchgate.net

| Parameter | Description | Typical Application |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Predicting reactivity towards electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Predicting reactivity towards nucleophiles. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | Assessing molecular stability; a smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MESP) | Visualizes charge distribution, identifying nucleophilic and electrophilic sites. | Predicting sites for intermolecular interactions and chemical reactions. |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful method for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone. By mapping the potential energy surface, researchers can identify intermediates, transition states, and calculate the activation energies associated with each step.

For instance, the mechanism for the synthesis of pyrrolidinedione derivatives has been elucidated using DFT and Møller–Plesset perturbation theory (MP2). nih.govresearchgate.net This study modeled all stages of a one-pot synthesis, including a Michael addition, a Nef-type rearrangement, and the final cyclization to form the pyrrolidine ring. rsc.org The calculations revealed the energy barriers for each step; for example, the cyclization to form the pyrrolidine ring was found to have a very low energy barrier of 11.9 kJ mol⁻¹, but only after a preceding tautomerization step with a much higher barrier of 178.4 kJ mol⁻¹. rsc.org

Similarly, mechanistic studies on the copper-catalyzed intramolecular C-H amination to form pyrrolidines and piperidines have been conducted using DFT. nih.govacs.org These investigations explored the roles of different copper oxidation states (Cu(I) to Cu(III)) and computed the free energy profiles for the proposed catalytic cycles. nih.govacs.org Such studies can explain the observed product selectivity and guide the development of more efficient catalysts. The presence of an electron-withdrawing group on the nitrogen atom, for example, was found to increase the activation energy of the first step in an aza-Cope-Mannich reaction to form pyrrolidines. emich.edu

These examples demonstrate how computational modeling can be applied to understand and predict the outcomes of complex reactions involving the formation of the pyrrolidine scaffold.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis for Substituted Pyrrolidines

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of modern drug discovery, aiming to correlate the chemical structure of compounds with their biological activities. creative-biolabs.com These models are particularly valuable for optimizing lead compounds by identifying which structural features are crucial for potency and selectivity. frontiersin.org

For pyrrolidine derivatives, various QSAR models have been developed to understand their interactions with different biological targets:

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build 3D models. These models analyze steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around a series of aligned molecules to predict their activity. tandfonline.com For example, 3D-QSAR models for pyrrolidine-based neuraminidase inhibitors revealed that electrostatic factors and hydrogen bonds highly contributed to their inhibitory activity. nih.gov A similar study on Mcl-1 inhibitors used CoMFA and CoMSIA to generate predictive models (Q² up to 0.689, R²pred up to 0.986) that guided the design of new, more potent compounds. tandfonline.comtandfonline.com

2D-QSAR: These models use descriptors calculated from the 2D structure, such as topological indices and physicochemical properties. A 2D-QSAR study on substituted pyrrolidine derivatives as dipeptidyl peptidase-IV (DPP-IV) inhibitors successfully generated models with good predictive power (r² up to 0.7681). jcdronline.org Another study on antiarrhythmic pyrrolidin-2-one derivatives showed that their activity depended on descriptors related to molecular shape and connectivity. nih.gov

Hologram QSAR (HQSAR): This 2D method uses molecular fragments to generate statistical models. HQSAR, along with CoMFA and CoMSIA, was applied to a series of pyrrolidine derivatives as Mcl-1 inhibitors, yielding models with good stability and predictability. tandfonline.com

These studies consistently show that properties like the presence of aromatic rings for hydrophobic interactions, polar surface features, and specific hydrogen bonding patterns are critical for the biological activity of substituted pyrrolidines. nih.gov Such insights would be directly applicable to understanding the potential biological roles of this compound.

| QSAR Method | Biological Target | Key Findings/Predictors | Reference |

|---|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Neuraminidase | Hydrogen bonds and electrostatic factors are crucial for inhibitory activity. | nih.gov |

| 3D-QSAR (CoMFA/CoMSIA), HQSAR | Mcl-1 | Generated stable and predictive models (Q² > 0.6) used to design new inhibitors. | tandfonline.comtandfonline.com |

| 2D-QSAR | Dipeptidyl Peptidase-IV (DPP-IV) | Models built on various 2D descriptors showed good correlation (r² = 0.7681). | jcdronline.org |

| QSAR Analysis | α-Mannosidase | Polar properties on the van der Waals surface and the presence of aromatic rings are important for activity. | nih.gov |

Predictive Modeling for Synthetic Pathway Design and Optimization

Computational tools are increasingly being used not only to analyze reactions but also to proactively design and optimize synthetic routes. frontiersin.org Computer-Assisted Synthesis Planning (CASP) leverages databases of chemical reactions and sophisticated algorithms to propose viable synthetic pathways for a target molecule, a concept pioneered with ideas like retrosynthetic analysis. frontiersin.org

For the synthesis of the pyrrolidine core, computational modeling can play several roles:

Reaction Feasibility: Quantum chemical calculations can predict the thermodynamics and kinetics of proposed synthetic steps, helping chemists to choose the most promising routes before heading to the lab. For example, DFT calculations have been used to propose the most favorable reaction mechanism for the formation of 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives, showing that kinetic selectivity is more significant than thermodynamic selectivity. researchgate.net

Optimization of Conditions: Computational models can help optimize reaction conditions. For the intramolecular hydroamination to form pyrrolidines, a one-pot, two-step procedure was optimized by systematically evaluating different oxidants and reductants, guided by the objective of avoiding the isolation of intermediates. researchgate.net

Understanding Biosynthesis: The principles of predictive modeling can also be applied to understand natural product biosynthesis. In the case of the pyrrolidine antibiotic anisomycin, a combination of bioinformatic analysis and reverse genetics identified the gene cluster responsible for its synthesis, revealing a novel pathway for pyrrolidine alkaloid formation in bacteria. nih.gov This knowledge can be harnessed for the biosynthetic engineering of new antibiotics. nih.gov

The stereoselective synthesis of pyrrolidine-containing drugs often starts from chiral precursors like proline or 4-hydroxyproline. nih.govmdpi.com Predictive modeling can assist in designing functionalization strategies for these starting materials to achieve the desired target structure with high stereocontrol.

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com It is an essential tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions.

For pyrrolidine analogues, docking studies have provided crucial insights into their binding modes with various protein targets:

Neuraminidase Inhibitors: Docking studies of pyrrolidine derivatives in the active site of influenza neuraminidase identified key amino acid residues (Trp178, Arg371, and Tyr406) involved in binding. The results showed that hydrogen bonds and electrostatic interactions were the primary forces governing the interaction, and the calculated binding affinity correlated well with experimental inhibitory activity (pIC₅₀). nih.gov

Mcl-1 Inhibitors: To understand how pyrrolidine derivatives inhibit the anti-apoptotic protein Mcl-1, molecular docking was combined with molecular dynamics (MD) simulations. tandfonline.com These studies revealed the specific interactions between the ligands and key residues in the protein's binding pocket and demonstrated the stability of these interactions over time. tandfonline.com

CXCR4 Antagonists: In the design of novel antagonists for the chemokine receptor CXCR4, a pyrrolidine scaffold was used. Docking studies helped to rationalize the structure-activity relationships and guide the optimization of the lead compounds, resulting in potent antagonists with improved metabolic stability and in vivo efficacy in a cancer metastasis model. nih.gov

α-Mannosidase Inhibitors: Docking of functionalized pyrrolidine derivatives into α-mannosidase I and II enzymes highlighted the importance of hydrogen bonds, hydrophobic π-π stacking contacts with aromatic amino acids (e.g., Phe, Trp, Tyr), and interactions with metal ions (Ca²⁺ or Zn²⁺) in the active site. nih.gov

These studies illustrate how molecular docking can effectively predict binding modes and affinities, providing a rational basis for the design of new, more effective therapeutic agents based on the pyrrolidine scaffold.

Advanced Characterization Techniques for 3 2 Bromophenyl 4 Methylpyrrolidine

Spectroscopic Analysis

Spectroscopic methodologies are fundamental to determining the molecular structure of 3-(2-Bromophenyl)-4-methylpyrrolidine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule.

For the ¹H NMR spectrum of this compound, specific chemical shifts are anticipated for the distinct proton environments. The aromatic protons on the 2-bromophenyl ring are expected to appear in the downfield region, typically between 7.0 and 7.6 ppm, with their multiplicity and coupling constants dictated by their relative positions. The protons on the pyrrolidine (B122466) ring would resonate further upfield. The methine proton at the C3 position, being adjacent to the aromatic ring, would likely appear as a multiplet. The protons on the C2, C4, and C5 positions of the pyrrolidine ring, along with the methyl group protons, would have characteristic chemical shifts and splitting patterns based on their neighboring protons.

In the ¹³C NMR spectrum, the carbon atoms of the 2-bromophenyl group would exhibit signals in the aromatic region (typically 120-145 ppm), with the carbon atom bonded to the bromine atom showing a characteristic shift. The carbon atoms of the pyrrolidine ring and the methyl group would appear in the aliphatic region of the spectrum. The precise chemical shifts provide a fingerprint of the carbon skeleton of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and actual experimental data may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.6 | 125 - 135 |

| C-Br (Aromatic) | - | 120 - 125 |

| C-N (Aromatic) | - | 140 - 145 |

| Pyrrolidine CH | 2.5 - 4.0 | 50 - 65 |

| Pyrrolidine CH₂ | 1.5 - 3.5 | 30 - 50 |

| Methyl CH₃ | 0.9 - 1.5 | 15 - 25 |

Infrared (IR) and Raman Spectroscopy

The IR spectrum of this compound is expected to show several key absorption bands. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹. The aliphatic C-H stretching of the pyrrolidine ring and the methyl group would be observed in the 2850-2960 cm⁻¹ region. Aromatic C=C stretching vibrations typically result in bands in the 1450-1600 cm⁻¹ range. The C-N stretching of the secondary amine in the pyrrolidine ring would likely be found in the 1000-1250 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency "fingerprint" region, generally between 500 and 600 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the C-Br stretch are often strong in the Raman spectrum.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N (amine) | Stretch | 1000 - 1250 |

| C-Br | Stretch | 500 - 600 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₁₁H₁₄BrN), the molecular ion peak [M]⁺ would be expected, showing a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), with peaks at m/z corresponding to the two isotopes.

Common fragmentation pathways would likely involve the cleavage of the pyrrolidine ring and the loss of the bromine atom or the bromophenyl group. The fragmentation pattern provides valuable data for confirming the structure of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined with high precision.

This technique would provide accurate bond lengths, bond angles, and torsion angles for the entire molecule. Furthermore, it would reveal the conformation of the pyrrolidine ring (e.g., envelope or twist conformation) and the relative orientation of the 2-bromophenyl and methyl substituents. The crystal packing, including any intermolecular interactions such as hydrogen bonding involving the amine group, would also be elucidated.

Chiral Analysis Methods

Since this compound possesses chiral centers, methods for the analysis and separation of its enantiomers are crucial.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. The choice of the CSP and the mobile phase is critical for achieving good separation.

Optical Rotation is a property of chiral molecules to rotate the plane of polarized light. Each enantiomer will rotate the light to an equal but opposite degree. The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). Measurement of the optical rotation can be used to determine the enantiomeric purity of a sample. A racemic mixture (a 50:50 mixture of both enantiomers) will have an optical rotation of zero.

Table 3: Chiral Analysis Parameters for this compound

| Technique | Parameter | Information Obtained |

| Chiral HPLC | Retention Time (t_R) | Separation of enantiomers |

| Optical Rotation | Specific Rotation ([α]) | Enantiomeric purity and configuration |

Emerging Research Areas and Outlook for 3 2 Bromophenyl 4 Methylpyrrolidine

Role as a Versatile Building Block in Complex Chemical Synthesis

The true potential of 3-(2-Bromophenyl)-4-methylpyrrolidine lies in its utility as a versatile building block, a foundational component for constructing more complex molecular architectures. sigmaaldrich.comcymitquimica.com Organic building blocks are essential starting materials for the modular assembly of intricate molecules, playing a critical role in medicinal chemistry, organic synthesis, and materials science. sigmaaldrich.comcymitquimica.com The structure of this compound offers several strategic advantages for synthetic chemists.

The Pyrrolidine (B122466) Scaffold : This five-membered nitrogen-containing heterocycle is a privileged scaffold in drug discovery. frontiersin.orgresearchgate.net Its non-planar, three-dimensional structure allows for the exploration of chemical space in ways that flat aromatic rings cannot, which is crucial for specific interactions with biological targets like enzymes and receptors. nih.gov The pyrrolidine ring is a key component in numerous FDA-approved drugs, highlighting its importance in developing therapeutic agents. lifechemicals.com

The Bromophenyl Group : The 2-bromophenyl substituent is a key functional handle for a variety of powerful cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, can be employed to form new carbon-carbon and carbon-nitrogen bonds at the bromine-bearing carbon. This allows for the facile introduction of diverse chemical moieties, enabling the creation of large libraries of compounds for biological screening.

Stereochemical Complexity : The presence of stereocenters at positions 3 and 4 of the pyrrolidine ring introduces chirality, a critical factor in modern pharmacology. Often, only one stereoisomer of a drug is responsible for its therapeutic effect, while others may be inactive or even cause adverse effects. emich.eduemich.edu As a chiral building block, this compound can be used to synthesize enantiomerically pure complex molecules, which is a significant advantage in the development of selective drug candidates. nih.gov

The combination of these features makes this compound an attractive starting point for synthesizing novel compounds targeting a range of diseases, from cancer to central nervous system disorders. nih.govnih.gov

Development of Novel Synthetic Routes and Catalytic Systems

While this compound serves as a building block, the methods for its own synthesis and the synthesis of its derivatives are areas of active research. The development of efficient, stereoselective, and scalable synthetic routes is paramount for its practical application. nih.gov Modern synthetic organic chemistry offers a powerful toolkit for accessing substituted pyrrolidines.

One of the most powerful methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction, particularly the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. mappingignorance.org This method is highly atom-economical and can generate multiple stereocenters in a single, controlled step. mappingignorance.org The development of novel chiral catalysts, often based on copper or silver, allows for high enantioselectivity, providing access to specific stereoisomers of compounds like this compound. mappingignorance.org

Palladium-catalyzed reactions are also instrumental, not just for modifying the bromophenyl group, but for the synthesis of the pyrrolidine ring itself. For instance, the reaction of γ-(N-acylamino) alkenes with aryl bromides can construct the pyrrolidine skeleton with high diastereoselectivity. organic-chemistry.org This approach forms two chemical bonds in a single operation, offering an efficient pathway to complex pyrrolidine structures. organic-chemistry.org

Recent advances focus on creating catalytic systems that are more sustainable and efficient. This includes the use of organocatalysts, which are small, metal-free organic molecules that can promote asymmetric reactions. mdpi.com Proline and its derivatives are well-known organocatalysts, underscoring the inherent catalytic potential of the pyrrolidine scaffold itself. mdpi.com The development of novel catalysts and synthetic methodologies will continue to make complex pyrrolidines more accessible for research and industrial applications.

| Synthetic Method | Description | Key Advantages | Relevant Catalyst Types |

|---|---|---|---|

| Asymmetric 1,3-Dipolar Cycloaddition | A [3+2] cycloaddition between an azomethine ylide and an alkene to form the pyrrolidine ring. | High atom economy, stereocontrol, potential to create four stereocenters. mappingignorance.org | Chiral metal catalysts (e.g., Cu(I), Ag(I)), Organocatalysts. mappingignorance.org |

| Palladium-Catalyzed Carboamination | Intramolecular reaction of an amine and an alkene with an aryl bromide to form the pyrrolidine ring and a C-C bond simultaneously. | Forms two bonds in one step, high diastereoselectivity. organic-chemistry.org | Palladium complexes with phosphine (B1218219) ligands (e.g., dpe-phos). organic-chemistry.org |

| Multi-component Reactions (MCRs) | Three or more reactants combine in a single reaction vessel to form the product, which incorporates portions of all reactants. | High efficiency, molecular diversity, operational simplicity. tandfonline.com | Organocatalysts, metal salts (e.g., AgOTf). tandfonline.com |

| Reductive [3+2] Cycloaddition | Reductive generation of an azomethine ylide from an amide, followed by cycloaddition. | Access to a wide range of substituted pyrrolidines from readily available amides. nih.gov | Iridium complexes (e.g., Vaska's complex). nih.gov |

Theoretical Predictions Guiding Experimental Exploration of Related Compounds

Computational chemistry provides powerful tools to predict the properties of molecules and guide experimental research, saving both time and resources. researchgate.net For compounds like this compound and its derivatives, theoretical methods such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are invaluable.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of known pyrrolidine derivatives, a predictive model can be built. researchgate.netscispace.com This model can then be used to estimate the activity of new, unsynthesized compounds, allowing researchers to prioritize the synthesis of the most promising candidates. For example, 2D and 3D-QSAR studies on pyrrolidine derivatives have been used to design potent inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV), which is a target for type 2 diabetes. researchgate.net

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | Partial Atomic Charges, Dipole Moment | Describes the electronic distribution in the molecule, influencing electrostatic interactions with a biological target. researchgate.net |

| Steric | Molecular Volume, Surface Area | Relates to the size and shape of the molecule, which determines how well it fits into a receptor's binding site. |

| Hydrophobic | LogP (Partition Coefficient) | Measures the molecule's lipophilicity, which affects its ability to cross cell membranes and its binding affinity. mdpi.com |

| Topological | Connectivity Indices | Numerical representation of the molecular structure and branching. |

Molecular docking simulations can predict how a molecule like a derivative of this compound might bind to the active site of a specific protein target. These computational studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for binding affinity. scispace.com This information guides the rational design of new derivatives with improved potency and selectivity. By using these theoretical predictions, chemists can focus their synthetic efforts on compounds with the highest probability of success, accelerating the drug discovery process. emich.edu

Future Directions in the Design and Exploration of Substituted Pyrrolidine Scaffolds

The future for scaffolds based on this compound is promising, with several key research directions emerging. The primary goal is to leverage the unique structural features of this compound to design and synthesize novel molecules with tailored biological activities. nih.govresearchgate.net

One major avenue of exploration is the synthesis of diverse compound libraries. By systematically modifying the 2-bromophenyl group through various cross-coupling reactions and altering or adding substituents to the pyrrolidine ring, researchers can generate a wide array of new chemical entities. lifechemicals.com These libraries can then be screened against a multitude of biological targets to identify new lead compounds for various diseases.

Another important direction is the development of "spiro" compounds, where the pyrrolidine ring is fused to another ring system at a shared carbon atom. Spiro[pyrrolidine-oxindole] derivatives, for example, have shown significant potential as anticancer agents by inhibiting key protein-protein interactions. nih.gov The this compound scaffold could serve as a precursor for novel spirocyclic systems with unique three-dimensional shapes and pharmacological profiles.

Furthermore, there is a continuous drive to develop more stereoselective and environmentally friendly synthetic methods. nih.govresearchgate.net This includes the design of new catalysts that can operate under milder conditions and the use of greener solvents and reagents. The application of flow chemistry, where reactions are run in continuous streams rather than in batches, could also enable more efficient and scalable synthesis of pyrrolidine derivatives.

Ultimately, the exploration of substituted pyrrolidine scaffolds like this compound will be a multidisciplinary effort, combining advanced synthetic chemistry, computational modeling, and biological evaluation to unlock their full therapeutic potential. frontiersin.orgresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.